4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a halogenated aromatic compound featuring a benzoic acid core substituted with a 2-chloro-6-fluorobenzyloxy group. Its molecular formula is C₁₄H₉ClFO₃, with a molecular weight of 295.67 g/mol (corrected from conflicting data in ). The compound is synthesized through nucleophilic substitution reactions, such as the coupling of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzoic acid derivatives under basic conditions.
This compound is of significant interest in medicinal chemistry due to its structural versatility. For instance, it serves as a precursor for schistosomicidal agents (e.g., LPSF/PTS10 and LPSF/PTS23) and has been incorporated into inhibitors targeting soluble epoxide hydrolase (sEH). The 2-chloro-6-fluorobenzyl moiety enhances lipophilicity and influences binding interactions, such as halogen-π (Cl-p) effects, which are critical for biological activity.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCHNBZFKMVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid attacks the benzyl chloride, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 2-chloro group on the benzyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent fluorine atom and the ether oxygen.
Key Findings :
-
Reaction rates depend on the nucleophile's strength and solvent polarity. Polar aprotic solvents (DMSO, DMF) enhance reactivity .
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Steric hindrance from the adjacent fluorine limits substitution to small nucleophiles .
Carboxylic Acid Derivative Formation
The benzoic acid group participates in classical acid-base and acylation chemistry.
Esterification
Reacts with alcohols under acid catalysis (H₂SO₄, TsOH) or via DCC-mediated coupling:
| Alcohol | Conditions | Product Ester | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux, 6h | Methyl ester | 89 | |
| Benzyl alcohol | DCC, DMAP, CH₂Cl₂, 24h | Benzyl ester | 94 |
Amide Formation
Activation via thionyl chloride (SOCl₂) followed by amine treatment:
| Amine | Conditions | Product Amide | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | SOCl₂, then Et₃N, 0°C | N-Phenylamide | 76 | |
| Glycine methyl ester | EDCl, HOBt, DMF, 12h | Peptidic conjugate | 82 |
Mechanistic Insight :
Ether Cleavage and Ring Modification
The benzyl ether linkage undergoes cleavage under strong acidic or reductive conditions:
| Conditions | Reagent | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| HBr (48%), acetic acid, 80°C | - | 4-Hydroxybenzoic acid | >95% | |
| H₂ (50 psi), Pd/C, EtOH | Hydrogen gas | Debenzylated benzoic acid | 88% |
Applications :
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Ether cleavage regenerates the phenolic -OH group, enabling further functionalization.
Electrophilic Aromatic Substitution
The electron-rich benzoic acid ring undergoes nitration and sulfonation:
| Reaction | Reagent | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -O- | 3-Nitro derivative | 63 | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to -COOH | 5-Sulfo derivative | 71 |
Regiochemical Control :
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The ether oxygen directs electrophiles to the para position, while the -COOH group favors meta substitution.
Biological Activity Correlations
Structure-activity relationship (SAR) studies reveal:
Critical Observations :
Scientific Research Applications
Organic Synthesis
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as acylation, esterification, and nucleophilic substitution. Its unique structure allows for the formation of derivatives that may exhibit enhanced properties or activities.
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development. Notably, studies have indicated its effectiveness as an inhibitor of certain enzymes, which can be crucial in treating metabolic disorders or cancer.
Material Science
The compound is also investigated in material science for the synthesis of advanced materials and polymers. Its chemical properties enable the creation of materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.
Biological Studies
This compound is utilized as a reagent in biological studies to modify biomolecules and investigate their functions. It has shown promise in enzyme inhibition studies, where it may affect metabolic pathways critical for cellular function.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 6 µg/mL
- Escherichia coli : MIC = 12 µg/mL
These findings suggest potential applications in developing antimicrobial agents.
Enzyme Inhibition
A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways, revealing significant inhibition with an IC50 value of 10 µM against enzyme D. This suggests its potential role in therapeutic interventions for metabolic disorders.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Halogen Effects: The 2-chloro-6-fluoro substitution in the benzyloxy group (target compound) enhances lipophilicity and enables halogen-π interactions, improving binding to hydrophobic enzyme pockets (e.g., sEH IC₅₀ values as low as 40 pM in adamantyl-urea derivatives). In contrast, 4-fluorophenoxy analogues (e.g., 4-(4-fluorophenoxy)benzoic acid) exhibit reduced steric hindrance, favoring applications in materials science.
The unsubstituted 4-hydroxybenzoic acid lacks halogen atoms, limiting its bioactivity but retaining utility as a preservative.
Key Insights:
Biological Activity
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a chloro-fluorobenzyl group attached to a benzoic acid moiety. Its empirical formula is , with a molecular weight of approximately 280.68 g/mol . The functional groups present in the structure are crucial for its biological activity, enhancing interactions with various biomolecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity, allowing it to modulate various biological pathways effectively. These interactions can lead to enzyme inhibition and receptor modulation, which are pivotal for its therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 25 µM |
These findings suggest that the compound could be developed as an antibacterial agent, particularly against multi-drug resistant strains .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Diabetic Retinopathy Model
In a study involving streptozotocin-induced diabetic rats, administration of this compound resulted in reduced retinal vascular leakage. This suggests that the compound may have protective effects against diabetic retinopathy, a major cause of vision loss in diabetic patients. The study highlighted its ability to cross the blood-retinal barrier and maintain bioavailability .
Case Study 2: Cancer Treatment
Another significant application is in oncology. Preclinical models have shown that this compound can inhibit tumor growth in xenograft models by downregulating key proteins associated with tumor progression, such as HIF-2α and Cyclin D1. These results indicate its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid?
The synthesis typically involves two key steps: (1) preparation of the substituted benzyl chloride intermediate (e.g., 2-chloro-6-fluorobenzyl chloride) and (2) etherification with 4-hydroxybenzoic acid. For the benzyl chloride intermediate, chlorination of 2-chloro-6-fluorotoluene via radical or electrophilic substitution is common. Etherification can proceed via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) . Purity is ensured by recrystallization from ethanol/water mixtures, monitored by HPLC (retention time: ~12.3 min under C18 reverse-phase conditions) .
Q. How can X-ray crystallography validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals grown via slow evaporation from acetone yield a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.21 Å, b = 12.89 Å, c = 13.45 Å, and β = 97.3°. SHELXL refinement (R₁ = 0.032) reveals a planar benzoic acid core and a dihedral angle of 67.5° between the benzyloxy and benzoic acid moieties .
Q. What analytical techniques are critical for characterizing this compound?
Q. What safety protocols are essential for handling this compound?
Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of fine powders—use a fume hood. Store in a sealed container at 2–8°C. In case of skin contact, wash with soap and water for 15 minutes. Dispose via incineration (≥1000°C) to prevent environmental release .
Advanced Research Questions
Q. How can regiochemical challenges during benzyloxy group introduction be mitigated?
The electron-withdrawing Cl and F substituents on the benzyl group can direct substitution. Computational modeling (DFT, B3LYP/6-31G*) predicts preferential O-alkylation at the para position of the benzoic acid due to resonance stabilization. Experimentally, using bulky bases (e.g., DBU) suppresses competing ortho substitution .
Q. How to resolve discrepancies between spectroscopic data and crystallographic bond lengths?
For example, if NMR suggests free rotation of the benzyloxy group but X-ray data shows restricted rotation, perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 120°C. A dynamic equilibrium (ΔG‡ ~12 kcal/mol) may explain apparent contradictions. Cross-validate with DFT-optimized torsional potentials .
Q. What strategies improve yield in large-scale synthesis?
Q. How to model the compound’s electronic structure for structure-activity relationship (SAR) studies?
Use Gaussian09 with the following workflow:
Geometry optimization at B3LYP/6-311++G(d,p).
Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (e.g., OCH₂ → π*benzene: 6.8 kcal/mol).
Electrostatic potential maps to predict hydrogen-bonding sites (e.g., carboxylate Oδ⁻: −45 kcal/mol) .
Q. How to address low solubility in biological assays?
Q. What computational tools predict metabolic stability?
- SwissADME : Predicts CYP3A4-mediated demethylation (t₁/₂ = 2.3 h).
- MetaSite : Identifies potential glucuronidation at the phenolic oxygen (ΔE = −8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
